5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-6-4-5-7-14(12)18-19-17(25-20-18)11-26(21,22)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTJGSDGJOQPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tiemann-Krüger Cyclization
This classical approach employs amidoximes and acyl chlorides under basic conditions. For the target compound, N'-acetyl-2-methylphenylamidoxime reacts with 3,4-dimethoxybenzenesulfonylacetic acid chloride in the presence of triethylamine. Cyclization occurs at 80–100°C in acetonitrile, yielding the oxadiazole core.
Reaction Conditions:
Coupling Agent-Mediated Synthesis
Modern protocols utilize coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or propylphosphonic anhydride (T3P) to activate carboxylic acids. For instance, 3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is coupled with 3,4-dimethoxybenzenesulfonylethanolamine using T3P in dichloromethane.
Optimization Data:
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| T3P | DCM | 68 |
| EDC/HOBt | DMF | 52 |
| DCC | THF | 48 |
Regioselective Challenges and Solutions
Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by electronic and steric factors. The 2-methylphenyl group at position 3 directs electrophilic substitution to position 5 due to its ortho-directing nature. Computational studies (DFT) confirm that the sulfonylmethyl group preferentially occupies position 5, minimizing steric clash with the 2-methylphenyl substituent.
Green Chemistry Approaches
Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling N'-acetyl-2-methylphenylamidoxime with 3,4-dimethoxybenzenesulfonylacetic acid in the presence of K₂CO₃ yields the target compound in 71% yield after 2 hours, eliminating volatile organic solvents.
Comparative Analysis:
| Method | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Traditional | Acetonitrile | 8 | 55 |
| Mechanochemical | Solvent-free | 2 | 71 |
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structure:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 6.98 (s, 1H, Ar–H), 4.52 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃), 2.64 (s, 3H, CH₃).
- HRMS (ESI) : m/z calcd for C₁₉H₁₉N₂O₅S [M+H]⁺: 411.1012; found: 411.1015.
Industrial Scalability Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Using a microfluidic system with residence time of 30 minutes at 100°C, the Tiemann-Krüger method achieves 67% yield with 99% purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfonyl and methoxy groups can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The oxadiazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
- MAO-B Inhibition : 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (IC₅₀ = 0.036 μM for MAO-B) demonstrates that electron-withdrawing groups (e.g., Cl) at the 3-position and aromatic heterocycles (indole) at C5 enhance selectivity for MAO-B over MAO-A. The target compound’s 3,4-dimethoxybenzenesulfonyl group may similarly modulate enzyme affinity due to sulfonyl electronegativity and methoxy hydrophobicity .
- EGFR Inhibition: 5-Aryl-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles exhibit potent EGFR inhibition, surpassing erlotinib in some cases. The quinolinylsulfonyl group’s planar structure likely aids kinase binding, suggesting that the target compound’s 3,4-dimethoxybenzenesulfonyl group could also engage in π-stacking or hydrogen bonding with EGFR’s ATP-binding pocket .
- Anti-Inflammatory Activity: 1,3,4-Oxadiazole sulfonamides with cyclohexyl or aryl substituents show notable anti-inflammatory effects. The sulfonylmethyl group in the target compound may similarly inhibit cyclooxygenase (COX) or cytokine signaling pathways .
Structural Analogues
Physicochemical Properties
- LogD and Solubility: Compounds like 5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole (LogD = 3.5) and 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (LogD = 3.2) suggest that the target compound’s dimethoxy and sulfonyl groups may balance lipophilicity (predicted LogD ~3.0–3.8) for membrane permeability .
- Hydrogen Bonding: The sulfonyl group (H-bond acceptor) and methoxy oxygen (H-bond donor/acceptor) may improve solubility and target engagement compared to non-polar analogs.
Research Findings and Trends
Biological Activity
The compound 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group attached to an oxadiazole ring, which is known for its role in various pharmacological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis.
- A study indicated that oxadiazole derivatives could inhibit PD-L1, a protein that plays a crucial role in immune evasion by tumors. The derivative exhibited an IC50 value in the nanomolar range, demonstrating potent antitumor activity .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. Research suggests that oxadiazole derivatives can exhibit activity against various bacterial strains and fungi. The sulfonamide moiety is often associated with antimicrobial effects due to its ability to inhibit bacterial folate synthesis.
-
Anti-inflammatory Effects :
- Compounds containing oxadiazole rings have shown potential in reducing inflammation in various models. This activity may be linked to their ability to modulate cytokine production and inhibit pathways involved in inflammatory responses.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group allows for interaction with enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Modulation of Immune Responses : By inhibiting PD-L1 interactions with PD-1 receptors on T-cells, the compound enhances immune responses against tumors .
- Induction of Apoptosis : Studies have demonstrated that certain derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study 1 : A benzo[c][1,2,5]oxadiazole derivative was shown to significantly reduce tumor size in xenograft models when administered at specific dosages. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Case Study 2 : Another study focused on the antibacterial properties of oxadiazole derivatives against resistant strains of Staphylococcus aureus. Results indicated a marked reduction in bacterial viability with minimal cytotoxicity to human cells .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
